Aqueous Solubility Improvement vs Gem-Dimethyl Analogue
The spiro-oxetane scaffold corresponding to the target compound (measured as the 2-oxa-7-azaspiro[3.5]nonane analogue, compound 5 in Wuitschik et al. 2008) demonstrates an intrinsic aqueous solubility of 2000 μg/mL versus only 13 μg/mL for the matched gem-dimethyl piperidine analogue (compound 20), representing a 154-fold increase . This improvement is attributed to the polarity of the oxetane unit, which acts as the 'hydrophilic sister' of the gem-dimethyl group while maintaining comparable van der Waals volume . The oxalate salt form of the target compound (CAS 1523617-84-6) is documented as water-soluble, consistent with the enhanced solubility profile conferred by the oxetane moiety .
154-fold higher
| Evidence Dimension | Intrinsic aqueous solubility (μg/mL) |
|---|---|
| Target Compound Data | 2000 μg/mL (2-oxa-7-azaspiro[3.5]nonane analogue, compound 5) |
| Comparator Or Baseline | 13 μg/mL (gem-dimethyl piperidine analogue, compound 20) |
| Quantified Difference | 154-fold increase (2000 vs 13 μg/mL) |
| Conditions | Intrinsic solubility measured at pH 7.4; piperonyl-tagged model compounds with topological C₂ symmetry; data from Table 1 of Wuitschik et al. 2008 |
Why This Matters
A 154-fold solubility advantage over the gem-dimethyl isostere directly impacts formulation feasibility and oral bioavailability potential in lead optimization, making the oxalate salt a superior procurement choice for drug discovery programs prioritizing developable physicochemical profiles.
- [1] Wuitschik G, Rogers-Evans M, Müller K, Fischer H, Wagner B, Schuler F, Polonchuk L, Carreira EM. Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. 2008;47(24):4512-4515. Table 1, compounds 5 and 20. doi:10.1002/anie.200800450. View Source
- [2] Wuitschik G, Carreira EM, Wagner B, Fischer H, Parrilla I, Schuler F, Rogers-Evans M, Müller K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. 2010;53(8):3227-3246. doi:10.1021/jm9018788. View Source
